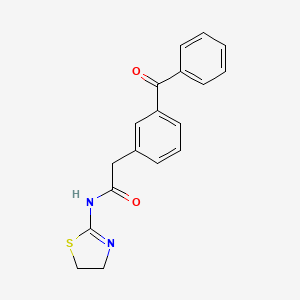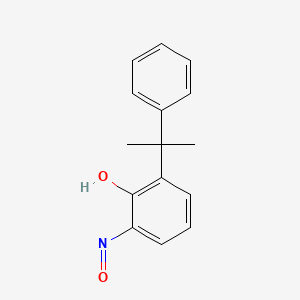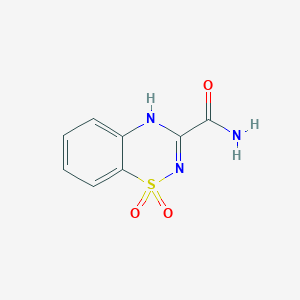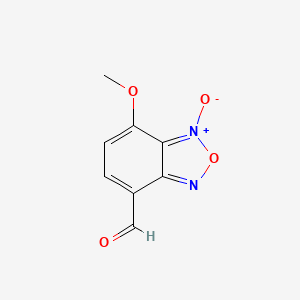
alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol: is a chemical compound known for its unique structure and properties It is a derivative of quinuclidine, a bicyclic amine, and features two p-chlorophenyl groups attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol typically involves the reaction of quinuclidine with p-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to a hydroxyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological macromolecules and its impact on cellular pathways .
Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction pathways and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Dichlorodiphenyltrichloroethane (DDT): A well-known insecticide with a similar structural motif.
Dichlorodiphenyldichloroethylene (DDE): A breakdown product of DDT with similar properties.
Dichlorodiphenyldichloroethane (DDD): Another related compound with insecticidal properties.
Uniqueness: alpha,alpha-Bis(p-chlorophenyl)-3-quinuclidinemethanol is unique due to its quinuclidine core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
57734-82-4 |
|---|---|
Fórmula molecular |
C20H21Cl2NO |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl-bis(4-chlorophenyl)methanol |
InChI |
InChI=1S/C20H21Cl2NO/c21-17-5-1-15(2-6-17)20(24,16-3-7-18(22)8-4-16)19-13-23-11-9-14(19)10-12-23/h1-8,14,19,24H,9-13H2 |
Clave InChI |
NEZSCPUXWGRDFD-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)









